

4-Bromo-6-(methylthio)pyrimidine physical properties

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Compound of Interest

Compound Name: **4-Bromo-6-(methylthio)pyrimidine**

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Technical Guide: 4-Bromo-6-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Bromo-6-(methylthio)pyrimidine**, alongside generalized experimental protocols for its synthesis and characterization. This document also elucidates its critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors.

Core Physical and Chemical Properties

4-Bromo-6-(methylthio)pyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a pyrimidine core with bromine and methylthio substituents, offers multiple reactive sites for the construction of more complex molecules.

Property	Value	Source
Molecular Formula	C ₅ H ₅ BrN ₂ S	
Molecular Weight	205.08 g/mol	
CAS Number	1209458-45-6	
Boiling Point	280.1 ± 25.0 °C (Predicted)	[1]
Density	1.72 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	-1.70 ± 0.17 (Predicted)	[1]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[1]
Appearance	Not explicitly found in search results.	
Solubility	Not explicitly found in search results for this specific compound. Pyrimidine derivatives exhibit a range of solubilities in organic solvents. [2]	

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of **4-Bromo-6-(methylthio)pyrimidine**, based on established procedures for related pyrimidine derivatives.

General Synthesis of 4-Bromopyrimidines

The synthesis of 4-bromopyrimidine derivatives can be achieved through various methods, often involving the cyclization of precursors followed by bromination. A one-pot reaction is a common and efficient approach.[\[3\]](#)

Protocol:

- Reaction Setup: In a reaction vessel, dissolve the appropriate N-(cyanovinyl)amidine precursor (10 mmol) in a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL).
- Reaction Conditions: Stir the resulting mixture at 15-20°C for 2 hours.
- Work-up: Allow the reaction mixture to stand at room temperature for 1 hour. Subsequently, pour the mixture into crushed ice.
- Isolation: The resulting precipitate, the 4-bromopyrimidine product, is collected by filtration.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as n-hexane, to yield the final product.^[3]

Characterization of Pyrimidine Derivatives

The structural confirmation of synthesized pyrimidine derivatives like **4-Bromo-6-(methylthio)pyrimidine** is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To elucidate the carbon-hydrogen framework of the molecule.
- Methodology:
 - Dissolve a small sample (5-15 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer.
- Data Interpretation:
 - ^1H NMR: Protons on the pyrimidine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The chemical shift of the methylthio group protons would be expected in the upfield region.
 - ^{13}C NMR: The carbon atoms of the pyrimidine ring and the methylthio group will show characteristic chemical shifts.

Mass Spectrometry (MS):

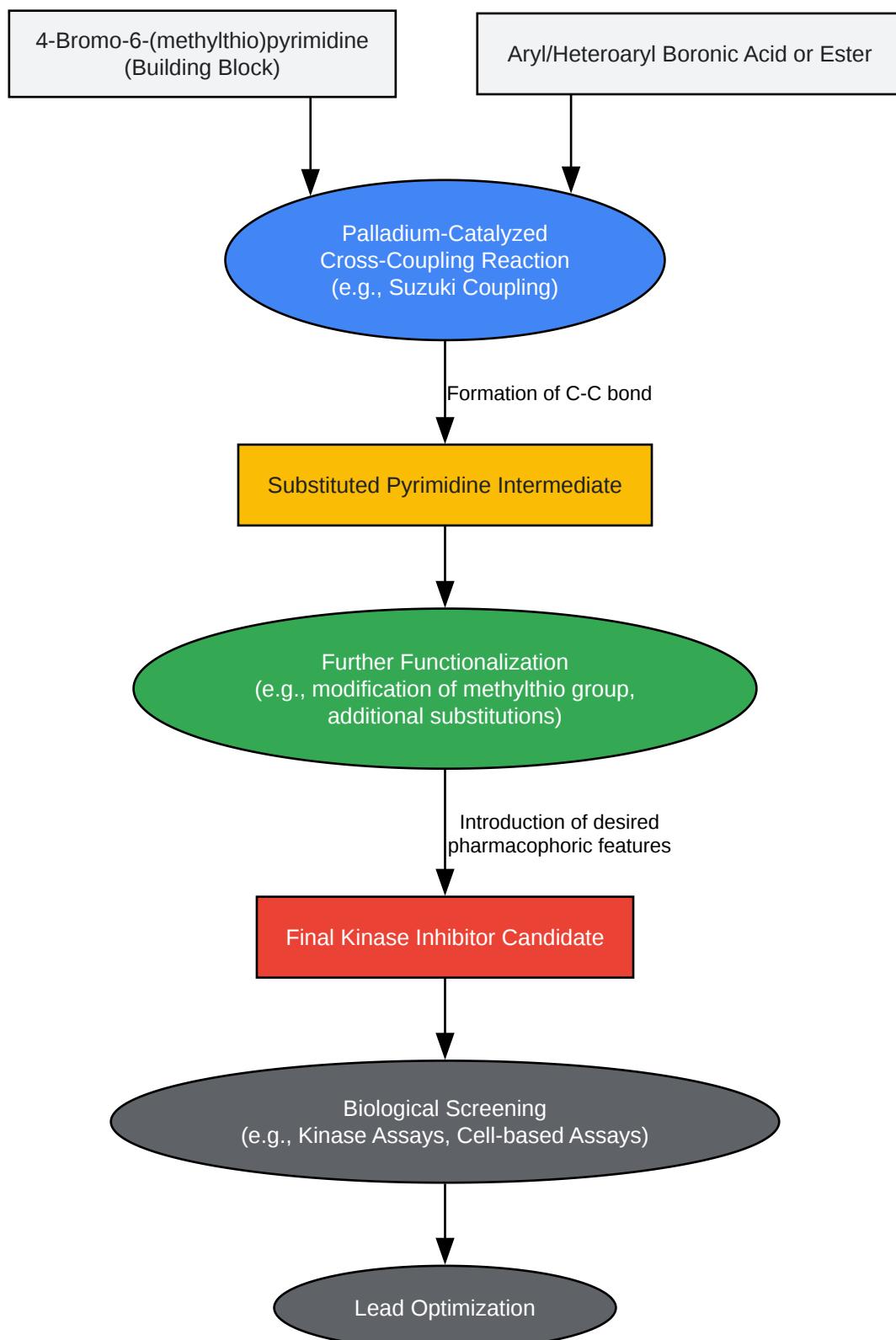
- Purpose: To determine the molecular weight and confirm the elemental composition of the synthesized compound.
- Methodology:
 - Introduce a sample of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
 - Acquire the mass spectrum.
- Data Interpretation: The mass spectrum should display a molecular ion peak ($[M]^+$ or $[M+H]^+$) corresponding to the calculated molecular weight of **4-Bromo-6-(methylthio)pyrimidine**. The isotopic pattern of bromine (approximately 1:1 ratio of ^{79}Br and ^{81}Br) should also be observable.

Role in Drug Discovery and Development

Halogenated pyrimidines are crucial building blocks in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.^{[4][5][6]} The bromine atom at the 4-position of **4-Bromo-6-(methylthio)pyrimidine** serves as a key handle for introducing various substituents through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for a target kinase.

Generalized Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using a 4-bromopyrimidine core.



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Generalized workflow for kinase inhibitor synthesis.

This workflow highlights how the initial 4-bromopyrimidine scaffold is elaborated through synthetic transformations to generate a library of compounds for biological evaluation and subsequent lead optimization in the drug discovery pipeline. Pyrimidine derivatives have been successfully developed into inhibitors for a variety of kinases, including Bcr/Abl, Aurora kinases, and Monopolar Spindle Kinase 1 (MPS1).[\[5\]](#)[\[7\]](#)[\[8\]](#)

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